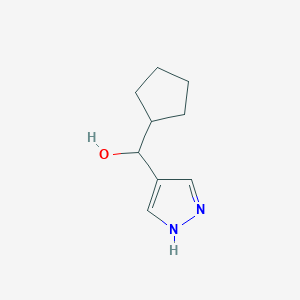

Cyclopentyl(1H-pyrazol-4-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

cyclopentyl(1H-pyrazol-4-yl)methanol |

InChI |

InChI=1S/C9H14N2O/c12-9(7-3-1-2-4-7)8-5-10-11-6-8/h5-7,9,12H,1-4H2,(H,10,11) |

InChI Key |

HANZJRRASSLXPH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C(C2=CNN=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for Cyclopentyl 1h Pyrazol 4 Yl Methanol and Its Analogs

Classical and Contemporary Approaches to Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is a cornerstone of the synthesis of these compounds. Methodologies for constructing this heterocyclic system can be broadly categorized into cyclocondensation reactions and [3+2] cycloaddition strategies.

Cyclocondensation Reactions

Cyclocondensation reactions are a fundamental and widely utilized approach for the synthesis of the pyrazole nucleus. mdpi.com These reactions typically involve the condensation of a 1,3-dielectrophilic component with a hydrazine (B178648) derivative, which acts as a binucleophile. mdpi.combeilstein-journals.org

A primary and classic method is the Knorr pyrazole synthesis, which utilizes the reaction between 1,3-dicarbonyl compounds and hydrazines. beilstein-journals.org The versatility of this method allows for the in-situ generation of the 1,3-dicarbonyl compounds from enolates and carboxylic acid chlorides, which then react with hydrazines in a one-pot multicomponent reaction to form the pyrazole ring. nih.gov However, reactions with unsymmetrical 1,3-dicarbonyls and substituted hydrazines can sometimes lead to a mixture of regioisomers. beilstein-journals.orgnih.gov

To overcome regioselectivity issues, α,β-unsaturated ketones can be employed. The reaction of these substrates with hydrazines typically proceeds via a Michael addition followed by cyclization and subsequent oxidation to yield the aromatic pyrazole ring. mdpi.comnih.gov The use of α,β-unsaturated ketones with a leaving group can also lead directly to the pyrazole product. mdpi.com Similarly, acetylenic ketones have long been used in pyrazole synthesis through cyclocondensation with hydrazines, although this can also result in regioisomeric mixtures. mdpi.com

Other variations of cyclocondensation for pyrazole synthesis include the use of β-enaminones and α-oxoketene O,N-acetals. mdpi.comnih.gov For instance, 5-amino-3-phenylpyrazoles have been prepared from α-oxoketene O,N-acetals under sonication conditions with montmorillonite (B579905) K-10. nih.gov Multicomponent reactions involving aldehydes, malononitrile, and hydrazines also provide an efficient route to functionalized pyrazoles. encyclopedia.pub

| Reactants | Key Features | Typical Products | Reference |

|---|---|---|---|

| 1,3-Dicarbonyl compounds and Hydrazines | Classic Knorr synthesis; can have regioselectivity issues. | Substituted pyrazoles. | beilstein-journals.org |

| α,β-Unsaturated Ketones and Hydrazines | Often requires a subsequent oxidation step to form the pyrazole. | Pyrazolines, which are oxidized to pyrazoles. | mdpi.comnih.gov |

| Acetylenic Ketones and Hydrazines | A long-standing method that may produce regioisomeric mixtures. | Regioisomeric pyrazoles. | mdpi.com |

| Malononitrile derivatives, Aldehydes, and Hydrazines | Multicomponent approach for synthesizing highly functionalized pyrazoles. | 5-Aminopyrazole-4-carbonitriles. | encyclopedia.pub |

[3+2] Cycloaddition Strategies

[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, represent a powerful and highly regioselective method for constructing the pyrazole ring. mdpi.com This approach involves the reaction of a 1,3-dipole with a dipolarophile. chim.it

A common strategy involves the use of diazo compounds as the 1,3-dipole and alkynes or alkenes as the dipolarophile. For example, the reaction of diazoacetonitrile with nitroolefins provides a route to multisubstituted cyanopyrazoles under mild conditions. organic-chemistry.org Similarly, α-diazoesters and amides can react with electron-deficient terminal olefins in an oxidative [3+2] cycloaddition to yield 3,5-substituted pyrazoles. mdpi.com

Nitrile imines, often generated in situ from hydrazonoyl halides, are another class of 1,3-dipoles that react with alkynes to form pyrazoles. organic-chemistry.org This method has been utilized in a one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and tosyl hydrazones, proceeding through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and oxidative aromatization. organic-chemistry.org

Modern advancements in this area include the use of metal catalysts to facilitate these cycloadditions. Silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes offers a mild and efficient route to pyrazoles. organic-chemistry.org Copper-catalyzed aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates is another example of a highly regioselective and atom-economical process. organic-chemistry.org Furthermore, visible-light photoredox catalysis has been employed for the synthesis of 1,4-disubstituted pyrazoles. mdpi.com

| 1,3-Dipole | Dipolarophile | Key Features | Typical Products | Reference |

|---|---|---|---|---|

| Diazo compounds (e.g., diazoacetonitrile) | Alkenes (e.g., nitroolefins) | Transition-metal-free, mild conditions. | Multisubstituted cyanopyrazoles. | organic-chemistry.org |

| Nitrile imines (from hydrazonoyl halides) | Alkynes | High regioselectivity. | Polysubstituted pyrazoles. | organic-chemistry.org |

| N-Isocyanoiminotriphenylphosphorane | Terminal alkynes | Silver-mediated, broad substrate scope. | Substituted pyrazoles. | organic-chemistry.org |

| Sydnones | Alkynes | Can be used for the synthesis of diversely substituted pyrazoles. | 1,4-Disubstituted pyrazoles. | mdpi.com |

Functionalization and Derivatization at the Pyrazole Core

Once the pyrazole ring is formed, further modifications can be made to introduce or alter substituents at various positions. This includes N-functionalization and substitution reactions on the carbon atoms of the ring.

N-Alkylation and N-Functionalization Strategies

The nitrogen atoms of the pyrazole ring are nucleophilic and can be readily functionalized, most commonly through N-alkylation. The –NH group of the pyrazole can be easily alkylated using various reagents such as alkyl halides, diazomethane, or dimethyl sulfate (B86663). pharmaguideline.com The reaction typically proceeds by deprotonation of the pyrazole nitrogen with a base, followed by nucleophilic attack on an electrophile. semanticscholar.org

Regioselectivity can be a challenge in the N-alkylation of unsymmetrical pyrazoles, often yielding a mixture of N1 and N2 isomers. mdpi.com However, methods have been developed to achieve high regioselectivity. For instance, a catalyst-free Michael reaction has been reported for the highly regioselective N1-alkylation of 1H-pyrazoles. acs.org Steric factors often play a crucial role in determining the major regioisomer. semanticscholar.orgmdpi.com

Alternative methods for N-alkylation that avoid the use of strong bases include acid-catalyzed reactions with trichloroacetimidate (B1259523) electrophiles and Mitsunobu reactions. semanticscholar.orgmdpi.com Transition metal catalysis also offers a pathway for N-functionalization, such as the copper-catalyzed coupling of arylboronic acids with the pyrazole nitrogen. beilstein-journals.orgnih.gov

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Classical N-Alkylation | Alkyl halides, Base (e.g., K2CO3) | Commonly used; can result in isomeric mixtures. | pharmaguideline.comresearchgate.net |

| Michael Addition | Michael acceptors | Catalyst-free, highly regioselective for N1-alkylation. | acs.org |

| Acid-Catalyzed Alkylation | Trichloroacetimidates, Brønsted acid | Avoids the need for strong bases. | semanticscholar.orgmdpi.com |

| Copper-Catalyzed N-Arylation | Aryl halides or Arylboronic acids, Copper catalyst | Enables the introduction of aryl substituents at the nitrogen atom. | nih.gov |

Substitution Reactions on the Pyrazole Ring (e.g., C-4, C-5)

The carbon atoms of the pyrazole ring can also undergo substitution reactions, allowing for the introduction of various functional groups. The reactivity of the different positions on the pyrazole ring varies. Electrophilic substitution reactions, such as halogenation, nitration, and acylation, occur preferentially at the C-4 position. nih.govpharmaguideline.com This is due to the electronic distribution within the aromatic ring, which makes C-4 the most electron-rich carbon. rrbdavc.org

Conversely, nucleophilic attacks are more likely to occur at the C-3 and C-5 positions. nih.gov In some cases, strong bases can induce deprotonation at C-3, potentially leading to ring-opening. pharmaguideline.com Halogenated pyrazoles, particularly 4-bromopyrazoles, are versatile intermediates for further functionalization through cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form new carbon-carbon bonds. encyclopedia.pub

The Vilsmeier-Haack reaction is a useful method for introducing a formyl group at the C-4 position of pyrazoles, starting from hydrazones. nih.gov This provides a handle for further synthetic transformations. Additionally, pre-functionalized building blocks can be used in the initial cyclocondensation or cycloaddition steps to directly install substituents at specific positions of the pyrazole ring. mdpi.com For example, using a substituted 1,3-dicarbonyl compound in a Knorr synthesis will result in a correspondingly substituted pyrazole. nih.gov

Synthesis of the Cyclopentyl Moiety and its Attachment

The introduction of the cyclopentyl group can be achieved either by incorporating it into one of the starting materials for the pyrazole ring synthesis or by attaching it to a pre-formed pyrazole ring.

One common strategy involves the use of a cyclopentyl-containing hydrazine, such as cyclopentylhydrazine, in a cyclocondensation reaction with a suitable 1,3-dielectrophile. This directly installs the cyclopentyl group on one of the nitrogen atoms of the pyrazole ring.

Alternatively, if the pyrazole ring is synthesized first, the cyclopentyl group can be introduced via N-alkylation using a cyclopentyl halide (e.g., cyclopentyl bromide) or another electrophilic cyclopentyl-containing reagent in the presence of a base. pharmaguideline.com

The synthesis of the (cyclopentyl)(1H-pyrazol-4-yl)methanol specifically requires the attachment of a cyclopentylmethanol group at the C-4 position of the pyrazole ring. This can be accomplished through various synthetic routes. One possibility is the functionalization of a 4-halopyrazole. For example, a 4-bromopyrazole can undergo a metal-halogen exchange followed by reaction with cyclopentanecarboxaldehyde. Alternatively, a 4-formylpyrazole can be reacted with a cyclopentyl Grignard reagent or cyclopentyl lithium. The resulting secondary alcohol can then be obtained. Another approach could involve a cross-coupling reaction between a 4-halopyrazole and a suitable organometallic cyclopentylmethanol derivative.

The synthesis of the cyclopentyl moiety itself is typically straightforward, as cyclopentane (B165970) derivatives are readily available commercially or can be prepared through standard organic chemistry methods such as the cyclization of appropriate acyclic precursors or the functionalization of cyclopentene (B43876) or cyclopentanone.

Strategies for Introducing the Cyclopentyl Group

The introduction of the cyclopentyl group onto the pyrazole ring is a critical step that can be achieved through several synthetic routes. The position of the cyclopentyl group, whether on a nitrogen atom (N-alkylation) or a carbon atom (C-alkylation) of the pyrazole ring, dictates the chosen methodology.

One common strategy for N-alkylation involves the reaction of a pyrazole with a cyclopentyl electrophile. This is often accomplished by using an activated cyclopentyl derivative, such as a cyclopentyl tosylate or halide (e.g., cyclopentyl bromide). The reaction typically proceeds via an SN2 mechanism where the nucleophilic nitrogen of the pyrazole ring displaces the leaving group on the cyclopentyl moiety. The preparation of substituted cyclopentyl tosylates for subsequent pyrazole alkylation is a documented approach. researchgate.net

For C-alkylation, particularly at the C4 position, transition-metal-catalyzed cross-coupling reactions are frequently employed. This method involves coupling a 4-halo-pyrazole derivative (e.g., 4-bromo- or 4-iodopyrazole) with a cyclopentyl-organometallic reagent. For instance, a Suzuki coupling reaction could utilize cyclopentylboronic acid in the presence of a palladium catalyst.

Stereoselective Synthesis of the Cyclopentyl Unit

Achieving stereoselectivity in the cyclopentyl unit requires the use of chiral starting materials or asymmetric synthesis techniques. When the desired product contains a stereocenter on the cyclopentyl ring, the synthetic strategy must be designed to control the three-dimensional arrangement of atoms.

A practical approach to stereoselective synthesis is to begin with an enantiomerically pure cyclopentyl precursor. For example, a chiral cyclopentyl alcohol can be converted into a good leaving group, such as a tosylate, without disturbing the stereocenter. researchgate.net This chiral electrophile can then be used to alkylate the pyrazole ring, transferring the stereochemistry of the starting material to the final product.

Asymmetric catalysis can also be employed to create the chiral cyclopentyl moiety. For instance, an asymmetric hydrogenation or a chiral Lewis acid-catalyzed cycloaddition could establish the desired stereocenters on a cyclopentyl ring precursor before its attachment to the pyrazole core. While the direct stereoselective synthesis of N-vinylated pyrazoles has been explored, showcasing the potential for controlling stereochemistry in pyrazole functionalization, similar dedicated methods for cyclopentyl groups are part of ongoing synthetic developments. nih.gov

Formation of the Methanol (B129727) Group and its Transformations

The (hydroxymethyl) group at the C4 position of the pyrazole ring is typically installed by the reduction of a corresponding carbonyl compound, such as an aldehyde or a carboxylic acid derivative.

The most direct precursor for the methanol group is the pyrazole-4-carbaldehyde. This intermediate can be synthesized through methods like the Vilsmeier-Haack reaction on a suitable pyrazole precursor. nih.govumich.edunih.gov Once the aldehyde is obtained, it can be readily reduced to the primary alcohol.

Standard reducing agents are effective for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for reducing aldehydes in the presence of other functional groups. For less sensitive substrates, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. Another documented method involves the reduction of a pyrazole-4-carboxylic acid chloride using palladium on barium sulfate (Pd-BaSO₄), which can yield the corresponding alcohol. researchgate.net

Table 1: Common Reducing Agents for Aldehyde to Alcohol Transformation

| Reagent | Typical Solvent(s) | Conditions | Selectivity |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol (B145695) | 0 °C to Room Temp | High (reduces aldehydes/ketones) |

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | 0 °C to Room Temp | Low (reduces most carbonyls) |

| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, Hexane | -78 °C | High (can stop at aldehyde from ester) |

| Hydrogen (H₂) with Catalyst (e.g., Pd/C) | Ethanol, Ethyl Acetate | Room Temp, >1 atm | Reduces C=C, C=O, NO₂ groups |

This table presents interactive data on common reducing agents.

The hydroxyl group of Cyclopentyl(1H-pyrazol-4-yl)methanol is a versatile functional handle that can be transformed into various other groups to create a library of analogs. These derivatization reactions are crucial for modifying the compound's physicochemical properties.

Common derivatization reactions include:

Esterification: The alcohol can be acylated using acyl chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) to form esters. researchgate.netnih.gov

Etherification: Formation of ethers can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., NaH) to form an alkoxide, which then reacts with an alkyl halide.

Conversion to Halides: The hydroxyl group can be converted into a leaving group, such as a halide (Cl, Br), using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). This activates the position for subsequent nucleophilic substitution reactions.

Table 2: Reagents for Hydroxyl Group Derivatization

| Desired Functional Group | Reagent Class | Example Reagent |

| Ester | Acyl Chloride | Acetyl chloride |

| Ester | Carboxylic Anhydride | Acetic anhydride |

| Ether | Alkyl Halide | Methyl iodide |

| Halide (Chloro) | Thionylating Agent | Thionyl chloride (SOCl₂) |

| Sulfonate Ester | Sulfonyl Chloride | Tosyl chloride (TsCl) |

This table provides interactive data on reagents for hydroxyl derivatization.

Advanced Catalytic Methods in this compound Synthesis

Modern synthetic chemistry heavily relies on advanced catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of complex pyrazole derivatives has greatly benefited from these developments, particularly from transition-metal-catalyzed reactions. researchgate.netrsc.org

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org The Suzuki-Miyaura coupling is a prominent example and is widely used in the synthesis of substituted pyrazoles. rsc.orgnih.govresearchgate.netnih.gov

In the context of synthesizing this compound analogs, a Suzuki coupling could be used to introduce the cyclopentyl group onto the pyrazole core. This typically involves the reaction of a 4-halopyrazole (e.g., 4-bromo-1H-pyrazole) with a cyclopentylboronic acid or one of its esters. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst. The presence of a suitable ligand and a base is essential for the catalytic cycle to proceed efficiently. rsc.orgresearchgate.net This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups.

Table 3: Typical Components of a Suzuki-Miyaura Coupling Reaction

| Component | Role | Common Examples |

| Catalyst Precursor | Source of active Pd(0) catalyst | Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G2 |

| Ligand | Stabilizes catalyst, facilitates catalytic cycle | Triphenylphosphine (PPh₃), XPhos, SPhos |

| Base | Activates boronic acid, neutralizes byproducts | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Dissolves reactants and reagents | Toluene, Dioxane, DMF, often with water |

| Electrophile | Halogenated pyrazole | 4-Bromo-1H-pyrazole |

| Nucleophile | Organoboron reagent | Cyclopentylboronic acid |

This table presents interactive data on the components of a Suzuki coupling reaction.

Chiral Catalysis for Enantioselective Synthesis

The development of enantiomerically pure therapeutic agents is a cornerstone of modern drug discovery, making enantioselective synthesis a critical area of research. rroij.com For chiral pyrazole-containing compounds, organocatalysis has emerged as a powerful tool for establishing stereocenters with high fidelity. metu.edu.tr Chiral catalysts, such as squaramides and phosphoric acids, create a chiral environment that directs the formation of one enantiomer over the other. researchgate.netrsc.org

An efficient method for producing chiral pyrazolone (B3327878) derivatives involves the enantioselective Michael addition of pyrazolin-5-ones to various electrophiles, guided by a chiral squaramide catalyst. rsc.orgnih.gov This approach has been successfully applied to the reaction with β,γ-unsaturated α-ketoesters, yielding chiral pyrazolone ketoester derivatives with high enantioselectivity (up to 96% ee) and in excellent yields (up to 99%). rsc.org The catalyst's role is crucial in controlling the stereochemical outcome of the reaction. Similarly, the reaction of pyrazolin-5-ones with 3-nitro-2H-chromenes, using a very low loading (0.2 mol%) of a chiral squaramide, produces complex heterocyclic systems containing both chroman and pyrazolone motifs with high diastereo- and enantioselectivities. nih.gov

Quinine/squaramide-based bifunctional organocatalysts have also been employed in domino-type Michael addition reactions to synthesize chiral dihydropyrano[2,3-c]pyrazole derivatives. metu.edu.tr Furthermore, chiral phosphoric acid has been shown to catalyze the regio- and enantioselective N-H functionalization of N-alkylaniline with ketimines derived from pyrazolones, providing access to chiral pyrazolones that feature a tetrasubstituted stereocenter. researchgate.net

Another strategy for accessing N-chiral pyrazoles involves a cascade reaction between terminal alkynes and α-chiral tosylhydrazones. uniovi.es This sequence, which includes a 1,3-dipolar cycloaddition followed by a stereoretentive nih.govnih.gov-sigmatropic rearrangement, allows for the transfer of chirality from the starting material to the final pyrazole product with high enantiomeric excess (e.g., 99% ee). uniovi.es These organocatalytic methods represent a significant advance, providing access to structurally diverse and enantiomerically enriched pyrazole analogs under mild conditions.

| Catalyst Type | Reaction | Key Products | Achieved Enantioselectivity (ee) / Diastereoselectivity (dr) | Yield | Reference |

|---|---|---|---|---|---|

| Chiral Squaramide | Michael addition of pyrazolin-5-ones to β,γ-unsaturated α-ketoesters | Chiral pyrazolone ketoester derivatives | Up to 96% ee | Up to 99% | rsc.org |

| Chiral Squaramide | Michael addition of pyrazolin-5-ones to 3-nitro-2H-chromenes | Chiral chroman-pyrazolone hybrids | Up to 96% ee, up to 99:1 dr | Up to 98% | nih.gov |

| Quinine/Squaramide Organocatalyst | Domino Michael addition | Chiral dihydropyrano[2,3-c]pyrazoles | Not specified | Not specified | metu.edu.tr |

| Chiral Phosphoric Acid | N-H functionalization of N-alkylaniline with pyrazolone-derived ketimines | Pyrazolones with a quaternary stereocenter | High enantioselectivities | Excellent yields | researchgate.net |

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pyrazole derivatives to create more sustainable and environmentally benign processes. nih.gov These approaches focus on using alternative energy sources, employing recyclable catalysts, and minimizing or eliminating the use of hazardous solvents. rsc.orgthieme-connect.com

Ultrasound-Assisted Synthesis Ultrasound irradiation has emerged as an effective green technique for synthesizing pyrazole analogs. rsc.orgnih.gov Sonication can enhance reaction rates and yields, often under milder conditions than conventional heating. nih.govrsc.org For instance, the synthesis of dihydropyrano[2,3-c]pyrazoles has been achieved in water under ultrasonic irradiation without the need for a catalyst. nih.gov This method offers high yields (up to 92%) in short reaction times (around 35 minutes). nih.gov Similarly, a catalyst-free, one-pot synthesis of highly substituted pyrazoles has been developed using ultrasound irradiation in environmentally friendly solvents like PEG-400 and water at room temperature. researchgate.net These ultrasound-promoted methods are advantageous due to their operational simplicity, reduced energy consumption, and avoidance of toxic catalysts. nih.govresearchgate.net

Heterogeneous Catalysis The use of heterogeneous catalysts is a cornerstone of green synthesis, as these catalysts can be easily recovered and reused, reducing waste and cost. nih.govmdpi.com A variety of solid-supported catalysts have been successfully employed for pyrazole synthesis. Amberlyst-70, a resinous and non-toxic solid acid catalyst, has been used for the condensation of 1,3-diketones with hydrazines in water at room temperature, offering high yields and a simple workup. mdpi.comresearchgate.net Other notable heterogeneous catalysts include nano-ZnO, magnetic Fe₃O₄ nanoparticles, and ceria-doped zirconia, which efficiently catalyze multicomponent reactions to form pyranopyrazole derivatives in green solvents like water or ethanol. nih.govmdpi.comnih.gov These catalysts often lead to high product yields in short reaction times and can be recycled multiple times without a significant loss of activity. nih.govnih.gov

Solvent-Free Conditions Conducting reactions under solvent-free conditions represents an ideal green chemistry approach, as it eliminates solvent waste, which is a major contributor to the environmental impact of chemical processes. researchgate.netrsc.org Microwave irradiation is frequently paired with solvent-free reactions to provide rapid and efficient heating. rsc.orgmdpi.com For example, novel 3,5-disubstituted-1H-pyrazoles have been synthesized via the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds under solvent-free, microwave-assisted conditions, resulting in high yields and short reaction times. mdpi.com One-pot, multicomponent syntheses of coumarin-functionalized pyrazoles have also been achieved using a magnetic nanoparticle catalyst under solvent-free conditions, highlighting the simplicity and efficiency of this method. rsc.org

| Green Approach | Catalyst/Conditions | Starting Materials | Key Products | Yield | Reference |

|---|---|---|---|---|---|

| Ultrasound-Assisted | Catalyst-free, Water, 50°C | Hydrazine, ethyl acetoacetate, aldehyde, malononitrile | Dihydropyrano[2,3-c]pyrazoles | 92% | nih.gov |

| Ultrasound-Assisted | Catalyst-free, PEG-400/Water, RT | Aldehydes, malononitrile, phenylhydrazine | Highly substituted pyrazoles | Not specified | researchgate.net |

| Heterogeneous Catalysis | Amberlyst-70, Water, RT | 1,3-Diketones, hydrazines/hydrazides | Substituted pyrazoles | Good yields | researchgate.net |

| Heterogeneous Catalysis | Nano-ZnO | Phenylhydrazine, ethyl acetoacetate | 1,3,5-Substituted pyrazoles | Not specified | mdpi.com |

| Heterogeneous Catalysis | SrFe₁₂O₁₉ magnetic nanoparticles | Multicomponent reaction | Coumarin-functionalized pyrazoles | High yields | rsc.org |

| Solvent-Free | Microwave irradiation | Tosylhydrazones, α,β-unsaturated carbonyls | 3,5-Disubstituted-1H-pyrazoles | High yields | mdpi.com |

| Solvent-Free | (TBA)₂S₂O₈ catalyst | Aldehydes, arylhydrazines, β-diketones | Fully substituted pyrazoles | Not specified | rsc.org |

Optimization of Reaction Conditions and Yields

Systematic optimization of reaction parameters such as solvent, temperature, and catalyst loading is essential for maximizing the yield and efficiency of synthetic protocols for pyrazole derivatives. nih.govmdpi.comresearchgate.net The choice of solvent can dramatically influence reaction outcomes. For instance, in the synthesis of certain pyrazole derivatives, ethanol was found to be the optimal solvent, providing a 98% yield, whereas performing the reaction under solvent-free conditions resulted in a significantly lower yield of 49%. researchgate.net In other cases, ionic liquids have been shown to give higher yields (35–88%) compared to ethanol (17–76%). nih.gov

Temperature is another critical variable. A temperature-controlled divergent synthesis has been developed that yields either 1H-pyrazoles or 1-tosyl-1H-pyrazoles by simply tuning the reaction temperature in either ethanol or an ionic liquid, demonstrating how temperature can be used to control product selectivity. nih.gov For a nickel-catalyzed one-pot synthesis of pyrazoles, reaction conditions were optimized by screening different solvents, temperatures, and catalyst loadings to achieve good to excellent yields at room temperature. mdpi.com

The amount of catalyst used is also a key factor. Studies have shown that increasing the catalyst loading up to a certain point (e.g., 10 mol%) can improve the product yield, after which further increases may not provide any significant benefit. researchgate.netresearchgate.net The optimization process often involves a systematic approach, such as a design of experiment, to identify the ideal combination of temperature and catalyst amount to achieve the highest possible yield. researchgate.net Through such careful optimization, highly efficient and high-yielding synthetic routes to a wide array of pyrazole analogs can be established.

| Reaction | Optimized Parameter | Condition | Effect on Yield | Reference |

|---|---|---|---|---|

| PVSA-catalyzed pyrazole synthesis | Solvent | Ethanol vs. Solvent-free | 98% in ethanol, 49% solvent-free | researchgate.net |

| Electrophilic cyclization for pyrazoles | Solvent | Ionic Liquid vs. Ethanol | Yields of 35-88% in IL vs. 17-76% in EtOH | nih.gov |

| Electrophilic cyclization for pyrazoles | Temperature | Tuning the temperature | Controls divergent synthesis of different pyrazole products | nih.gov |

| Nickel-catalyzed one-pot synthesis | Temperature | Room Temperature | Achieved good to excellent yields | mdpi.com |

| PVSA-catalyzed pyrazole synthesis | Catalyst Loading | Increased to 10 mol% | Increased product yield | researchgate.net |

| Five-component pyrazole synthesis | Temperature & Catalyst Amount | 96°C and 0.05 g | Identified as optimum conditions via programming | researchgate.net |

Mechanistic Investigations of Reactions Involving Cyclopentyl 1h Pyrazol 4 Yl Methanol

Reaction Pathway Elucidation and Intermediates Identification

The formation of the pyrazole (B372694) ring, the core of Cyclopentyl(1H-pyrazol-4-yl)methanol, typically proceeds through the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a synthetic equivalent. The elucidation of this pathway involves identifying key intermediates.

A common pathway begins with the reaction of a hydrazine with an α,β-unsaturated nitrile, which bears a leaving group at the β-position, to yield 5-aminopyrazoles. mdpi.com Alternatively, the Vilsmeier-Haack reaction, which uses a phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) mixture, can be employed to synthesize 4-formylpyrazoles from phenylhydrazones. mdpi.com

The reaction sequence generally involves:

Nucleophilic Attack: The hydrazine initially attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.

Intramolecular Cyclization: The terminal nitrogen of the hydrazone then performs an intramolecular nucleophilic attack on the second carbonyl group. This cyclization step leads to a non-aromatic pyrazoline intermediate, such as a 5-hydroxypyrazoline. conicet.gov.ar

Dehydration: The final step is the elimination of a water molecule from the pyrazoline intermediate to form the stable, aromatic pyrazole ring.

In some syntheses, such as the reaction between N-arylhydrazones and nitroolefins, a stepwise cycloaddition mechanism via a pyrazolidine (B1218672) intermediate has been proposed. organic-chemistry.org Similarly, the reaction of active methylene (B1212753) reagents with phenylisothiocyanate and subsequently with a substituted hydrazine proceeds through thioamide and N,S-thioketal intermediates before cyclizing to the final pyrazole product. nih.gov

Role of Catalysts and Reagents in Reaction Mechanisms

Catalysts and reagents play a pivotal role in directing the course of pyrazole synthesis, influencing reaction rates, yields, and selectivity. A wide array of catalysts, from simple acids and bases to complex organometallic compounds, have been utilized.

Base Catalysis: Bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often used to facilitate the deprotonation steps and promote cyclization in the synthesis of pyrazoles from α,β-alkynic hydrazones. nih.gov Anhydrous potassium carbonate (K₂CO₃) is employed in 1,3-dipolar cycloaddition reactions to generate nitrilimines in situ, which then react to form tetrasubstituted pyrazoles. nih.gov

Acid Catalysis: Acid catalysts, such as acetic acid, are used in the initial condensation step to form hydrazone intermediates. mdpi.com In multicomponent reactions, catalysts like montmorillonite (B579905) KSF clay have been used to prepare 5-substituted pyrazoles. nih.gov

Metal Catalysis: Transition metals are widely used to catalyze various steps in pyrazole synthesis.

Copper: Copper catalysts, often in the form of Cu(I), are used in azide-alkyne cycloaddition reactions (CuAAC) to form triazole-substituted pyrazoles. mdpi.com Copper iodide (CuI) has been used to mediate the electrophilic cyclization of α,β-alkynic hydrazones. nih.gov In the synthesis of 5-amino-1H-pyrazole-4-carbonitriles, a novel nano-catalyst of nano copper immobilized on a layered double hydroxide (B78521) (LDH@PTRMS@DCMBA@CuI) has shown high activity and selectivity. nih.gov

Palladium: Palladium catalysts are instrumental in cross-coupling reactions, such as the Suzuki coupling, to attach aryl groups to the pyrazole ring. nih.gov They also catalyze the carbonylation of acetylenic acids with aryl iodides to form 1,3,5-substituted pyrazoles. nih.gov

Other Metals: Nickel(0) complexes can catalyze the transformation of isoxazoles into pyrazoles. organic-chemistry.org Iron(III) chloride (FeCl₃) has been used in a homogenous catalytic system for synthesizing 4-amino-1-aryl-1H-pyrazole-4-carbonitriles. mdpi.com

The table below summarizes the roles of various catalysts and reagents in pyrazole synthesis.

| Catalyst/Reagent | Type | Role in Reaction Mechanism |

| Potassium Carbonate (K₂CO₃) | Base | In situ generation of nitrilimine for 1,3-dipolar cycloaddition. nih.gov |

| DBU | Base | Promotes electrophilic cyclization of α,β-alkynic hydrazones. nih.gov |

| Montmorillonite KSF | Solid Acid | Catalyzes condensation of pyranones with arylhydrazines. nih.gov |

| Copper(I) Iodide (CuI) | Metal | Mediates electrophilic cyclization. nih.gov |

| Palladium Catalysts | Metal | Facilitates cross-coupling (e.g., Suzuki) and carbonylation reactions. nih.gov |

| LDH@PTRMS@DCMBA@CuI | Nano-catalyst | Catalyzes three-component one-pot synthesis of pyrazole derivatives. nih.gov |

| Ionic Liquids ([Bmim]FeCl₄) | Catalyst/Solvent | Promotes multi-component reactions and can be recycled. mdpi.com |

Stereochemical Outcomes and Regioselectivity in Transformations

The reaction between a monosubstituted hydrazine and a non-symmetrical 1,3-dicarbonyl compound can theoretically yield two different pyrazole regioisomers. conicet.gov.ar Controlling the regioselectivity is a significant challenge in pyrazole synthesis.

Several factors influence the regiochemical outcome:

Solvents: The choice of solvent can dramatically affect regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) instead of ethanol (B145695) has been shown to significantly increase the regioselectivity in the formation of N-methylpyrazoles, favoring the desired isomer with ratios up to 99:1. conicet.gov.ar

Reagents and Reaction Conditions: The nature of the substituents on both the hydrazine and the dicarbonyl compound plays a crucial role. In the synthesis of tetra-substituted phenylaminopyrazole derivatives, a one-pot, three-component reaction proved to be highly regio- and chemo-selective, yielding a single N¹-substituted pyrazole isomer. nih.gov The optimization of base, solvent, and temperature is key to achieving high regioselectivity in 1,3-dipolar cycloaddition reactions for synthesizing 1,3,4,5-tetrasubstituted pyrazoles. nih.gov

The following table illustrates the effect of solvents on the regioselectivity of a typical pyrazole formation.

| Hydrazine | Dicarbonyl Compound | Solvent | Regioisomeric Ratio |

| Methylhydrazine | 1,1,1-trifluoro-2,4-pentanedione | Ethanol | 40:60 |

| Methylhydrazine | 1,1,1-trifluoro-2,4-pentanedione | TFE | 95:5 |

| Phenylhydrazine | Ethyl 4,4,4-trifluoroacetoacetate | Ethanol | 55:45 |

| Phenylhydrazine | Ethyl 4,4,4-trifluoroacetoacetate | HFIP | 99:1 |

Data adapted from studies on substituted pyrazoles. conicet.gov.ar

Kinetic and Thermodynamic Considerations in Reaction Control

The final product distribution in pyrazole synthesis can be dictated by whether the reaction is under kinetic or thermodynamic control. mdpi.comresearchgate.net Kinetic control favors the product that is formed fastest (i.e., has the lowest activation energy), while thermodynamic control favors the most stable product.

In the synthesis of substituted pyrazoles from heteropropargyl precursors, reaction conditions can be tuned to favor either a 3,5-disubstituted pyrazole (the kinetically controlled product) or a 2,5-disubstituted furan (B31954) (the thermodynamically controlled product). mdpi.comresearchgate.net This control is achieved by varying catalyst loading, solvent polarity, the amount of base (e.g., triethylamine), and reaction time. mdpi.comresearchgate.net

Quantum-chemical calculations can be used to evaluate the activation barriers for different reaction pathways. For example, in pyrazole systems, tautomerism between 1H-pyrazole and 2H-pyrazole can occur. mdpi.com The activation barrier for this process is significantly lower when it is solvent-assisted (e.g., in methanol) compared to an intramolecular proton migration. mdpi.com This suggests that in polar, protic solvents, an equilibrium between tautomers is likely, whereas in aprotic solvents, individual tautomers can be isolated, indicating a higher activation barrier for interconversion. mdpi.comresearchgate.net

Kinetic studies on related reactions, such as the hydrogenation of CO₂ to methanol (B129727) over intermetallic catalysts, reveal activation energies that can be compared to those in pyrazole synthesis to understand relative reaction rates. For instance, methanol synthesis over a Pd₂Ga/SiO₂ catalyst was found to have an activation energy of 61.52 kJ mol⁻¹. nih.gov While not directly comparable, such data provide a framework for understanding the energy landscapes of complex catalytic reactions.

Computational and Theoretical Studies of Cyclopentyl 1h Pyrazol 4 Yl Methanol

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule and exploring its various possible shapes.

Density Functional Theory (DFT) is a robust computational method used to predict the molecular geometry of the ground state. researcher.liferesearchgate.net For Cyclopentyl(1H-pyrazol-4-yl)methanol, geometry optimization would be performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to accurately model the electron distribution and find the lowest energy structure. researcher.lifejcsp.org.pk This process calculates the optimal bond lengths, bond angles, and dihedral angles by minimizing the total energy of the molecule. The resulting optimized structure represents the most probable and stable conformation of the molecule in a gaseous state. nih.gov These theoretical parameters are crucial for understanding the molecule's steric and electronic properties and serve as the foundation for further computational analyses. jcsp.org.pk

| Parameter | Description | Typical Method |

| Geometry Optimization | A computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy. | DFT (e.g., B3LYP/6-31G*) |

| Bond Length | The equilibrium distance between the nuclei of two bonded atoms. | Calculated from optimized geometry. |

| Bond Angle | The angle formed between three atoms across at least two bonds. | Calculated from optimized geometry. |

| Dihedral Angle | The angle between two intersecting planes, used to define the conformation of a molecule. | Calculated from optimized geometry. |

Conformational analysis investigates the different spatial arrangements of a molecule, known as conformers, that can be interconverted by rotation about single bonds. For this compound, this analysis would focus on the rotation of the cyclopentyl group and the methanol (B129727) group relative to the pyrazole (B372694) ring. By systematically rotating these groups and calculating the energy for each conformation, an energy landscape or potential energy surface can be generated. This map reveals the energy minima, corresponding to stable conformers, and the energy barriers between them. bohrium.com Such studies are critical for identifying the most stable conformer(s) under different conditions and understanding how the molecule's shape influences its interactions and properties. bohrium.com

Electronic Structure and Reactivity Descriptors

Understanding the electronic structure of a molecule is key to predicting its chemical reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. sapub.org

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a small energy gap suggests the molecule is more reactive and easily polarizable. nih.govschrodinger.com Analysis of the spatial distribution of HOMO and LUMO orbitals reveals the likely sites for electrophilic and nucleophilic attacks, respectively. nih.gov

| Orbital Parameter | Description | Implication for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. Represents the electron-donating ability. | Higher energy indicates a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Represents the electron-accepting ability. | Lower energy indicates a better electron acceptor. |

| ΔE (HOMO-LUMO Gap) | The energy difference between ELUMO and EHOMO. | A smaller gap indicates higher chemical reactivity and lower kinetic stability. nih.gov |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its interaction behavior. mdpi.comchemrxiv.org The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.

Typically, regions of negative electrostatic potential (colored red) are electron-rich, associated with lone pairs on heteroatoms (like the nitrogen atoms in the pyrazole ring), and are susceptible to electrophilic attack. researchgate.netresearchgate.net Regions of positive potential (colored blue) are electron-deficient, usually around hydrogen atoms, and are prone to nucleophilic attack. researchgate.net Intermediate potential regions are colored green. The MEP surface for this compound would highlight the electron-rich nitrogen atoms of the pyrazole ring and the oxygen of the methanol group as potential sites for hydrogen bonding and electrophilic interactions. bohrium.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled "donor" NBOs and empty "acceptor" NBOs. nih.gov These interactions, known as hyperconjugative interactions, contribute significantly to the molecule's stability.

The analysis quantifies the stabilization energy (E(2)) associated with each donor-acceptor interaction. A higher E(2) value indicates a stronger interaction and greater electron delocalization, leading to increased molecular stability. rsc.orgnih.gov For this compound, NBO analysis would reveal intramolecular charge transfer pathways, such as interactions between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals (π* or σ*) of the pyrazole ring and adjacent bonds. nih.govresearchgate.net This provides a quantitative measure of resonance and other stabilizing electronic effects within the molecule.

Theoretical Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and help interpret experimental data. ebsco.com For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), vibrational (Infrared and Raman), and electronic (UV-Vis) spectra can be achieved through various quantum mechanical methods. These simulations are crucial for understanding the molecule's structural and electronic characteristics.

Simulated NMR Spectra and Chemical Shift Correlation

Theoretical calculations of NMR spectra are invaluable for assigning signals in experimental spectra and understanding the electronic environment of nuclei. rsc.org The Gauge-Invariant Atomic Orbital (GIAO) method, often employed within Density Functional Theory (DFT), is a common approach for predicting the ¹H and ¹³C chemical shifts of organic molecules. iu.edu.samdpi.com

For this compound, theoretical calculations would predict distinct signals for the protons and carbons of the cyclopentyl group, the pyrazole ring, and the methanol moiety. The chemical shifts of the pyrazole ring protons are particularly sensitive to their electronic environment. conicet.gov.ar Protons on the pyrazole ring typically appear in the aromatic region of the ¹H NMR spectrum. researchgate.net The protons of the cyclopentyl group would exhibit complex splitting patterns due to their diastereotopic nature, while the methylene (B1212753) (-CH₂) and hydroxyl (-OH) protons of the methanol group would appear at characteristic chemical shifts.

Similarly, the ¹³C NMR spectrum would show distinct signals for the carbons of the pyrazole ring, the cyclopentyl ring, and the methanol carbon. nih.govresearchgate.net A strong correlation between the theoretically calculated and experimentally obtained chemical shifts is generally expected, which validates the computed molecular geometry. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are hypothetical and based on typical ranges for similar functional groups.

| Atom Type | Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Pyrazole Ring | C3-H | ~7.5 - 7.8 | ~135 - 140 |

| C5-H | ~7.5 - 7.8 | ~128 - 133 | |

| N1-H | ~12.0 - 13.0 (broad) | - | |

| Methanol Group | -CH₂- | ~4.5 - 4.8 | ~55 - 60 |

| -OH | Variable (broad) | - | |

| Cyclopentyl Ring | C1' (CH) | ~4.2 - 4.5 | ~58 - 63 |

| C2'/C5' (CH₂) | ~1.8 - 2.2 | ~30 - 35 | |

| C3'/C4' (CH₂) | ~1.5 - 1.8 | ~23 - 28 |

Vibrational Spectroscopy (IR, Raman) Analysis

Computational vibrational analysis, typically performed using DFT methods like B3LYP, can predict the infrared (IR) and Raman spectra of a molecule. derpharmachemica.comresearchgate.net These calculations yield harmonic vibrational frequencies that correspond to specific molecular motions, such as stretching, bending, and torsional modes. arxiv.orgcore.ac.uk The Potential Energy Distribution (PED) analysis is often used to provide a detailed assignment of the calculated vibrational modes. mdpi.comresearchgate.net

For this compound, the predicted vibrational spectrum would feature characteristic bands for its functional groups. Key vibrational modes would include:

O-H stretching: A strong, broad band in the IR spectrum, typically in the 3200-3600 cm⁻¹ region, indicative of the hydroxyl group. mdpi.com

N-H stretching: A moderate to sharp band around 3100-3500 cm⁻¹ from the pyrazole ring.

C-H stretching: Aromatic C-H stretching from the pyrazole ring above 3000 cm⁻¹, and aliphatic C-H stretching from the cyclopentyl and methylene groups just below 3000 cm⁻¹. derpharmachemica.com

C=C and C=N stretching: Vibrations within the pyrazole ring, typically found in the 1400-1600 cm⁻¹ region.

C-O stretching: A strong band in the 1000-1200 cm⁻¹ region corresponding to the alcohol C-O bond.

Table 2: Predicted Major Vibrational Frequencies for this compound Frequencies are hypothetical and based on characteristic values for the respective functional groups.

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity (IR) |

|---|---|---|

| 3200 - 3600 | O-H stretch | Strong, Broad |

| 3100 - 3500 | N-H stretch (pyrazole) | Medium |

| 3000 - 3100 | Aromatic C-H stretch (pyrazole) | Medium |

| 2850 - 3000 | Aliphatic C-H stretch (cyclopentyl, -CH₂-) | Strong |

| 1400 - 1600 | C=C and C=N stretch (pyrazole ring) | Medium-Strong |

| 1440 - 1480 | CH₂ scissoring (cyclopentyl) | Medium |

| 1000 - 1200 | C-O stretch | Strong |

Electronic Absorption (UV-Vis) Spectroscopy Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govnumberanalytics.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. researchgate.net

For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions within the pyrazole ring. The primary absorption bands would likely correspond to π → π* transitions of the conjugated system. nih.govnih.gov The position of the maximum absorption (λ_max) can be influenced by the solvent environment, a factor that can be modeled computationally using methods like the Polarizable Continuum Model (PCM). iu.edu.sa

Table 3: Predicted Electronic Transitions for this compound Predicted values are hypothetical and based on typical transitions for pyrazole chromophores.

| Predicted λ_max (nm) | Oscillator Strength (f) | Major Transition Assignment |

|---|---|---|

| ~210 - 230 | > 0.1 | π → π* (HOMO → LUMO) |

| ~240 - 270 | < 0.1 | n → π* / π → π* |

Simulation of Intermolecular Interactions and Self-Assembly

The self-assembly and crystal packing of molecules are governed by a complex network of intermolecular interactions. gatech.edu Computational methods are essential for characterizing these non-covalent forces, which include hydrogen bonds, van der Waals forces, and electrostatic interactions. researchgate.net For this compound, the presence of both hydrogen bond donors (-OH, -NH) and acceptors (N-atom in pyrazole, O-atom) suggests that hydrogen bonding plays a critical role in its supramolecular structure.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the topology of the electron density (ρ(r)) to characterize chemical bonding and intermolecular interactions. researchgate.net Within the QTAIM framework, the presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at this BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature and strength of the interaction. mdpi.com

For interactions like hydrogen bonds, a positive value of the Laplacian (∇²ρ(r) > 0) at the BCP indicates a closed-shell interaction, typical of non-covalent bonds. The values of ρ(r) and ∇²ρ(r) can be correlated with the strength of the hydrogen bond. In a potential dimer of this compound, QTAIM analysis could be used to characterize the O-H···N or N-H···O hydrogen bonds that are likely to form.

Table 4: Hypothetical QTAIM Parameters for Intermolecular Hydrogen Bonds in a this compound Dimer Parameters are illustrative and based on typical values for moderate hydrogen bonds.

| Interaction Type | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Interaction Character |

|---|---|---|---|

| O-H···N (pyrazole) | 0.02 - 0.04 | > 0 | Strong Hydrogen Bond (Electrostatic) |

| N-H···O (methanol) | 0.01 - 0.03 | > 0 | Moderate Hydrogen Bond |

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and identify non-covalent interactions in real space. researchgate.netpiquemalresearch.com It is based on plotting the RDG against the electron density, multiplied by the sign of the second Hessian eigenvalue (λ₂). mdpi.comresearchgate.net This plot reveals different types of interactions as distinct spikes or regions. researchgate.net

The resulting 3D visualization provides a rich, color-mapped image of intermolecular interactions:

Blue isosurfaces: Indicate strong, attractive interactions, such as hydrogen bonds.

Green isosurfaces: Represent weak, delocalized interactions, like van der Waals forces.

Red isosurfaces: Signify strong steric repulsion or clashes between atoms.

Computational Studies on Reaction Mechanisms and Pathways

The synthesis of this compound, while not extensively documented in dedicated computational studies, can be understood through the theoretical analysis of its constituent reaction steps. The most plausible synthetic route involves two key transformations: the formylation of a pyrazole precursor to yield pyrazole-4-carbaldehyde, commonly achieved via the Vilsmeier-Haack reaction, followed by the nucleophilic addition of a cyclopentyl group to the carbonyl carbon. Computational chemistry provides powerful tools to elucidate the mechanisms, transition states, and energetics of these fundamental organic reactions.

Transition state theory is fundamental to understanding the kinetics and mechanism of chemical reactions. Computational methods, particularly Density Functional Theory (DFT), are employed to locate and characterize the transition state (TS) structures for the key steps in the formation of this compound.

Vilsmeier-Haack Formylation of Pyrazole:

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles like pyrazole. The reaction involves an electrophilic aromatic substitution by the Vilsmeier reagent (a chloroiminium ion, typically generated from dimethylformamide and phosphoryl chloride).

Computational studies on the Vilsmeier-Haack reaction with analogous aromatic systems reveal a stepwise mechanism. The key transition state in the formylation of the pyrazole ring involves the attack of the C4 carbon of the pyrazole on the electrophilic carbon of the Vilsmeier reagent. The geometry of this transition state would be characterized by:

An elongated C4-C(Vilsmeier) bond, representing the forming carbon-carbon bond.

A partially broken C-Cl bond in the Vilsmeier reagent.

Significant charge separation, with the pyrazole ring acquiring a partial positive charge that is delocalized over the aromatic system.

The structure of the transition state is crucial in determining the regioselectivity of the formylation. For an unsubstituted pyrazole, formylation at the C4 position is generally favored due to the electronic properties of the ring.

Nucleophilic Addition of a Cyclopentyl Grignard Reagent:

The second key step is the addition of a cyclopentyl nucleophile, such as a cyclopentyl Grignard reagent (cyclopentylmagnesium bromide), to the carbonyl group of the pyrazole-4-carbaldehyde. The mechanism of the Grignard reaction is generally accepted to proceed through a nucleophilic addition pathway, often involving a six-membered ring transition state.

For the addition of cyclopentylmagnesium bromide to pyrazole-4-carbaldehyde, the transition state, as modeled by DFT calculations on similar systems, would exhibit the following features:

The magnesium atom of the Grignard reagent coordinates with the carbonyl oxygen atom.

The nucleophilic cyclopentyl carbon forms a partial bond with the electrophilic carbonyl carbon.

The C=O double bond of the aldehyde is elongated and weakened.

This concerted process leads to the formation of a magnesium alkoxide intermediate, which upon acidic workup, yields the final product, this compound.

A simplified representation of the key transition states is provided in the interactive table below.

| Reaction Step | Key Features of the Transition State |

| Vilsmeier-Haack Formylation | Formation of a C-C bond between the pyrazole C4 and the Vilsmeier reagent carbon. Elongation of the C-Cl bond in the Vilsmeier reagent. Delocalization of positive charge on the pyrazole ring. |

| Grignard Reagent Addition | Coordination of the Mg atom to the carbonyl oxygen. Partial bond formation between the cyclopentyl carbon and the carbonyl carbon. Elongation of the C=O bond. |

Note: The data in this table is based on theoretical models of analogous reaction types due to the absence of specific computational studies on this compound.

Computational chemistry allows for the mapping of the entire reaction energy profile, which illustrates the energy changes as reactants are converted into products through transition states. The height of the energy barrier at the transition state determines the reaction rate.

Reaction Profile for the Synthesis of this compound:

While a complete, experimentally validated reaction profile for the synthesis of this compound is not available in the literature, a qualitative profile can be constructed based on computational studies of the individual reaction steps on analogous substrates.

Formation of the Vilsmeier Reagent: This initial step is typically a rapid, exothermic process.

Vilsmeier-Haack Formylation: The electrophilic attack of the Vilsmeier reagent on the pyrazole ring is the rate-determining step of this stage. Computational studies on similar aromatic systems suggest that the activation energy for this step is moderate.

Hydrolysis: The subsequent hydrolysis of the iminium intermediate to the aldehyde is a relatively low-energy process.

Grignard Reagent Addition: The addition of the Grignard reagent to the pyrazole-4-carbaldehyde is generally a fast and highly exothermic reaction. The transition state for this step is typically lower in energy than that of the Vilsmeier-Haack formylation.

Workup: The final protonation of the alkoxide is a thermodynamically downhill process.

The following interactive data table presents hypothetical but representative energy barriers for the key steps, derived from computational studies on similar pyrazole functionalization reactions. These values are illustrative and would vary depending on the specific substrates, reagents, and computational methods employed.

| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Vilsmeier-Haack Formylation | Pyrazole + Vilsmeier Reagent | [Pyrazole---Vilsmeier]‡ | Iminium Intermediate | 15 - 25 | -10 to -20 |

| Grignard Reagent Addition | Pyrazole-4-carbaldehyde + CyclopentylMgBr | [Aldehyde---Grignard]‡ | Magnesium Alkoxide | 10 - 15 | -20 to -30 |

Note: The energy values presented are illustrative and based on computational studies of analogous reactions. They are intended to provide a general understanding of the reaction profile.

Application of Cyclopentyl 1h Pyrazol 4 Yl Methanol As a Scaffold in Chemical Research

Design and Synthesis of Novel Pyrazole-Based Scaffolds and Architectures

The functional groups on Cyclopentyl(1H-pyrazol-4-yl)methanol offer multiple handles for synthetic modification. The pyrazole (B372694) ring itself can undergo substitution, the N-H can be alkylated or arylated, and the primary alcohol of the methanol (B129727) group can be oxidized to an aldehyde or converted into other functionalities. These features allow it to serve as a precursor for a variety of novel scaffolds, particularly fused heterocyclic systems. nih.gov

Fused pyrazole systems are of significant interest due to their prevalence in biologically active compounds. rsc.orgnih.govnih.gov The synthesis of these systems often relies on the cyclocondensation of appropriately substituted pyrazole precursors.

Pyrazolo[1,5-a]pyrimidines: These are typically synthesized from 3(5)-aminopyrazoles reacting with 1,3-dicarbonyl compounds or their equivalents. nih.govrsc.orgias.ac.in For a scaffold like this compound to be used, it would first require synthetic modification to introduce an amino group at the 5-position. The resulting aminopyrazole could then undergo cyclization. Various synthetic strategies, including microwave-assisted methods and the use of green chemistry approaches like deep eutectic solvents (DES), have been developed to improve the efficiency of these reactions. rsc.orgias.ac.in

Pyrazolo[3,4-b]pyridines: The construction of this scaffold frequently involves the reaction of 5-aminopyrazoles with α,β-unsaturated ketones or 1,3-dicarbonyl compounds. nih.govmdpi.comnih.gov For instance, the Gould-Jacobs reaction can be adapted, using a 3-aminopyrazole (B16455) derivative in place of aniline (B41778) to react with diethyl 2-(ethoxymethylene)malonate, yielding the fused pyridine (B92270) ring. nih.gov The regioselectivity of these reactions can be influenced by the electrophilicity of the carbonyl groups in non-symmetrical reaction partners. nih.gov

Indazoles: While indazoles are isomers of benzopyrazoles, synthetic routes can sometimes involve pyrazole precursors. For example, Joo et al. developed a synthesis of 1H-indazoles through a palladium-mediated oxidative benzannulation of pyrazoles with internal alkynes. nih.gov Another strategy involves the Rh(III)-promoted double C-H activation and cross-coupling of aldehyde phenylhydrazones. nih.gov These advanced methods highlight the potential for C-H functionalization of the pyrazole core to build fused aromatic systems.

| Fused System | Typical Pyrazole Precursor | Common Reaction Partner(s) | Key Reaction Type |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | 3(5)-Aminopyrazole | 1,3-Dicarbonyl compounds, β-Enaminones | Cyclocondensation rsc.orgnih.gov |

| Pyrazolo[3,4-b]pyridine | 3- or 5-Aminopyrazole | α,β-Unsaturated ketones, 1,3-Diketones | Cyclocondensation (e.g., Gould-Jacobs) nih.gov |

| Indazole | Substituted Pyrazole | Internal Alkynes | Palladium-catalyzed Oxidative Benzannulation nih.gov |

The reactivity of the pyrazole scaffold is significantly influenced by the electronic and steric nature of its substituents. nih.govresearchgate.net In this compound, the cyclopentyl group is a bulky, electron-donating alkyl group, while the methanol group is a small, neutral substituent.

Electronic Effects: Electron-donating groups, like the cyclopentyl substituent, can increase the electron density of the pyrazole ring, potentially enhancing its reactivity toward electrophiles. nih.gov Conversely, if the methanol group were oxidized to an electron-withdrawing aldehyde or carboxylic acid, it would decrease the ring's electron density, making it more susceptible to nucleophilic attack. These electronic effects are crucial in directing the regioselectivity of cyclization reactions for forming fused systems. nih.govnih.gov

Steric Effects: The bulky cyclopentyl group can sterically hinder reactions at the adjacent N1 position or the C5 position of the pyrazole ring. This can be exploited to control the regioselectivity of reactions, such as N-alkylation, favoring the less hindered N2 position.

Tautomerism: For N-unsubstituted pyrazoles, annular tautomerism (proton migration between the two nitrogen atoms) is a key consideration. nih.govresearchgate.net The nature of the substituents at the 3 and 5 positions influences the equilibrium between the tautomeric forms. researchgate.net This equilibrium, in turn, affects the molecule's reactivity and its interactions with biological targets, as the two tautomers present different hydrogen-bonding patterns and have different steric profiles. nih.gov

Rational Design Principles for Structure-Activity Relationship (SAR) Studies in Chemical Space Exploration

The pyrazole scaffold is a cornerstone in rational drug design, particularly for developing protein kinase inhibitors. mdpi.comnih.govnih.gov Structure-activity relationship (SAR) studies aim to understand how modifying a molecule's structure affects its biological activity, guiding the optimization of lead compounds.

The pyrazole core can engage in several key non-covalent interactions with biological targets, which is fundamental to its role as a privileged scaffold. researchgate.netnih.gov

Hydrogen Bonding: The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). nih.gov This dual nature allows it to form critical hydrogen bonds with amino acid residues in a protein's active site, often mimicking the interactions of the adenine (B156593) ring of ATP in kinase inhibitors. rsc.org

Hydrophobic Interactions: The cyclopentyl group of this compound is lipophilic and can engage in favorable hydrophobic or van der Waals interactions with nonpolar pockets in a target protein, enhancing binding affinity. nih.gov

π-π Stacking: The aromatic pyrazole ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. researchgate.net

Computational tools such as molecular docking are used to predict how pyrazole derivatives will bind to a target, guiding the design of new analogs with improved potency and selectivity. researchgate.netresearchgate.netrsc.org

| Molecular Fragment | Interaction Type | Potential Target Site Residues |

|---|---|---|

| Pyrazole N-H | Hydrogen Bond Donor | Asp, Glu, Carbonyl backbone |

| Pyrazole N (sp²) | Hydrogen Bond Acceptor | Arg, Lys, Amide backbone |

| Pyrazole Ring | π-π Stacking | Phe, Tyr, Trp |

| Cyclopentyl Group | Hydrophobic/van der Waals | Ala, Val, Leu, Ile |

| Methanol -OH | Hydrogen Bond Donor/Acceptor | Ser, Thr, Asn, Gln |

Chemical probes are essential tools for studying biological processes. The pyrazole scaffold provides an excellent foundation for designing such probes. nih.gov this compound can be readily adapted for this purpose. The methanol group serves as a convenient attachment point or "handle" for introducing reporter tags (like fluorophores), affinity tags (like biotin), or photoreactive groups for covalent labeling of target proteins. By synthesizing a library of such probes based on a core pyrazole inhibitor, researchers can visualize target engagement in cells, identify off-targets, and elucidate mechanisms of action. nih.gov

This compound in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry enables the rapid synthesis of large numbers of diverse compounds, which is a cornerstone of modern drug discovery. mdpi.comnih.gov The pyrazole scaffold is well-suited for library synthesis due to its robust chemistry and the availability of multiple diversification points. nih.govresearchgate.net

This compound offers three potential points for diversification in a combinatorial library:

N1-Position: The pyrazole N-H can be reacted with a diverse set of alkyl or aryl halides.

C4-Methanol Group: The alcohol can be converted to an ether or ester with various carboxylic acids or alcohols, or oxidized to an aldehyde to undergo reductive amination with a library of amines.

Other Ring Positions: Positions C3 and C5 could be functionalized, for example, through halogenation followed by cross-coupling reactions.

Solid-phase synthesis is a common technique where the initial scaffold is attached to a resin, allowing for sequential reactions with easy purification. mdpi.com More advanced techniques like DNA-encoded library (DEL) synthesis have also been applied to pyrazole-based scaffolds. rsc.org In this method, a pyrazole core is attached to a unique DNA tag. The library is then built through split-and-pool synthesis, where each chemical modification is recorded by the ligation of another DNA barcode. This results in massive libraries of compounds that can be screened simultaneously against a biological target. rsc.org The structure of this compound, with its modifiable N-H and hydroxyl groups, makes it a suitable candidate for inclusion in such innovative library designs.

Strategic Use in Fragment-Based Drug Discovery Methodologies (emphasizing chemical fragment design)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in the quest for novel therapeutic agents. This approach relies on the identification of low-molecular-weight compounds, or "fragments," that bind with low affinity to a biological target. These initial hits then serve as starting points for the rational design and evolution of more potent and selective drug candidates. Within this framework, the design and selection of high-quality fragments are of paramount importance. This compound represents a strategically designed fragment that embodies several key principles of modern FBDD, offering a unique combination of structural and functional features that make it an attractive scaffold for initiating drug discovery programs.

The strategic utility of this compound in FBDD stems from the synergistic contribution of its three core components: the pyrazole ring, the cyclopentyl group, and the methanol substituent. Each of these moieties plays a distinct and crucial role in the fragment's ability to interact with protein targets, its physicochemical properties, and its potential for synthetic elaboration.

The Privileged Pyrazole Scaffold:

The pyrazole ring is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.gov Its prevalence in numerous approved drugs is a testament to its favorable drug-like properties and versatile binding capabilities. nih.gov In the context of FBDD, the pyrazole core offers several advantages:

Bioisosteric Replacement: The pyrazole ring can act as a bioisostere for a phenyl ring, a common motif in many biologically active molecules. This substitution can lead to improved physicochemical properties, such as reduced lipophilicity and enhanced solubility, which are critical for developing viable drug candidates. nih.gov

Hydrogen Bonding Capabilities: The pyrazole nucleus possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the second nitrogen atom), enabling it to form specific and directional interactions with protein targets. nih.gov

Aromatic Character: The aromatic nature of the pyrazole ring allows it to participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site of a protein, further stabilizing the fragment-protein complex. nih.gov

Synthetic Tractability: The pyrazole ring is synthetically accessible, allowing for the straightforward creation of diverse fragment libraries and the subsequent elaboration of initial hits. nih.gov

The Role of the Cyclopentyl Group:

The incorporation of a cyclopentyl group at the N1 position of the pyrazole ring is a deliberate design choice that enhances the fragment's potential. While a simple methyl or ethyl group could be used, the cyclopentyl moiety offers distinct advantages:

Exploration of Hydrophobic Pockets: The non-polar, aliphatic nature of the cyclopentyl group allows it to effectively probe and occupy hydrophobic pockets within a protein's binding site. This can contribute significantly to the binding affinity of the fragment.

Improved Potency and Selectivity: Structure-activity relationship (SAR) studies of various heterocyclic inhibitors have shown that the introduction of small cycloalkyl groups can lead to a notable increase in inhibitory activity. For instance, in the development of meprin inhibitors, a cyclopentyl-substituted pyrazole derivative exhibited high potency. nih.gov

Metabolic Stability: The cyclopentyl group can enhance the metabolic stability of the molecule by blocking potential sites of oxidation that might be present in simpler alkyl chains.

Vectorial Growth: The cyclopentyl group provides a well-defined vector for fragment growth. By modifying or functionalizing the cyclopentyl ring, medicinal chemists can extend the molecule into adjacent regions of the binding site to pick up additional favorable interactions and increase potency.

The Utility of the Methanol Substituent:

The hydroxymethyl (-CH₂OH) group at the C4 position of the pyrazole ring is a key feature that significantly enhances the fragment's utility in FBDD:

Hydrogen Bonding Anchor: The primary alcohol of the methanol group is an excellent hydrogen bond donor and acceptor. This allows the fragment to form strong, directional hydrogen bonds with polar residues (e.g., serine, threonine, aspartate, glutamate) in the protein's active site, effectively anchoring the fragment in a specific orientation.

Site for Elaboration: The hydroxyl group serves as a convenient chemical handle for fragment elaboration. It can be readily modified through various chemical reactions to link to other fragments or to grow the fragment into larger, more potent molecules. This process of "fragment linking" or "fragment growing" is a cornerstone of the FBDD approach.

Illustrative Research Findings:

While specific studies focusing solely on this compound are not extensively documented, the strategic principles behind its design are well-supported by numerous FBDD campaigns targeting various protein classes, particularly protein kinases. The discovery of the multi-targeted kinase inhibitor AT9283, for example, originated from a pyrazole-benzimidazole fragment. acs.org The optimization process involved modifications to the pyrazole scaffold to enhance potency and selectivity, highlighting the importance of this core in kinase inhibition. nih.gov

The following table summarizes the strategic design principles of this compound as a chemical fragment and provides hypothetical, yet plausible, research findings based on established knowledge in FBDD.

| Structural Feature | Design Rationale | Anticipated Research Findings in an FBDD Screen | Potential for Optimization |

| Pyrazole Core | Privileged scaffold, bioisostere for phenyl, H-bond donor/acceptor, π-stacking potential | High hit rate against kinase targets. Forms key hydrogen bonds with the hinge region of kinases. | Substitution at other positions (C3, C5) to enhance selectivity. |

| Cyclopentyl Group | Probes hydrophobic pockets, enhances potency and metabolic stability | Occupies a hydrophobic pocket adjacent to the ATP binding site. Contributes to improved ligand efficiency. | Introduction of polar groups on the ring to improve solubility or target specific interactions. |

| Methanol Substituent | Hydrogen bonding anchor, improves solubility, provides a vector for growth | Forms a critical hydrogen bond with a key backbone carbonyl or side chain in the active site. | Elaboration into larger substituents to access deeper pockets or link to another fragment. |

Data Table of Physicochemical Properties for FBDD:

The suitability of a compound as a fragment is often assessed by its adherence to the "Rule of Three," which provides guidelines for key physicochemical properties. This compound aligns well with these principles.

| Property | "Rule of Three" Guideline | Calculated Value for this compound | Significance in FBDD |

| Molecular Weight (MW) | ≤ 300 Da | 166.22 g/mol | Low complexity allows for efficient exploration of chemical space and provides ample room for subsequent optimization. |

| LogP (octanol-water partition coefficient) | ≤ 3 | ~1.5 (estimated) | Ensures adequate aqueous solubility for screening and minimizes non-specific binding. |

| Hydrogen Bond Donors (HBD) | ≤ 3 | 2 (N-H and O-H) | Provides specific interactions with the target without being overly polar. |

| Hydrogen Bond Acceptors (HBA) | ≤ 3 | 2 (N and O) | Offers opportunities for directional hydrogen bonding to anchor the fragment. |

| Rotatable Bonds | ≤ 3 | 2 | A lower number of rotatable bonds reduces the entropic penalty upon binding, leading to higher ligand efficiency. |

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Atom-Economical Synthetic Routes

The classical synthesis of pyrazoles, often involving the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives, can suffer from drawbacks such as harsh reaction conditions, the use of toxic solvents, and long reaction times. mdpi.comnih.gov The future of synthesizing Cyclopentyl(1H-pyrazol-4-yl)methanol and related structures will prioritize green and efficient methodologies.

Key research directions include:

Microwave-Assisted and Solvent-Free Synthesis: The use of microwave irradiation and solvent-free conditions represents a significant step towards green chemistry. tandfonline.comnih.gov These techniques can dramatically reduce reaction times and minimize waste. For example, methods developed for other pyrazole (B372694) derivatives using organic ionic salts like tetrabutylammonium (B224687) bromide (TBAB) under solvent-free conditions could be adapted, potentially offering high yields in shorter times. tandfonline.com